molecular formula C15H26Cl2N2O2 B5352816 N-(2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride

N-(2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride

Katalognummer: B5352816
Molekulargewicht: 337.3 g/mol
InChI-Schlüssel: LWGFWVKJAYPLSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as F13640, is a selective serotonin reuptake inhibitor (SSRI) that has been extensively studied for its potential use in treating various psychiatric disorders. This compound was first synthesized in 1991 by a group of researchers at the French pharmaceutical company, Sanofi-Synthelabo.

Wirkmechanismus

N-(2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride selectively inhibits the reuptake of serotonin by binding to the serotonin transporter (SERT) protein, which is responsible for transporting serotonin back into presynaptic neurons. By blocking SERT, this compound increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased serotonin levels in the brain, enhanced serotonergic neurotransmission, and improved mood and anxiety-related behaviors in animal models. This compound has also been shown to have anxiolytic and antidepressant effects comparable to those of other SSRIs.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in lab experiments is its high selectivity for the serotonin transporter, which allows for precise modulation of serotonergic neurotransmission. However, this compound has also been shown to have relatively low potency compared to other SSRIs, which may limit its usefulness in certain experimental contexts.

Zukünftige Richtungen

There are several potential future directions for research on N-(2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, including:
1. Investigating the potential use of this compound in combination with other antidepressant or anxiolytic drugs to enhance therapeutic efficacy.
2. Studying the long-term effects of this compound on serotonergic neurotransmission and behavior in animal models.
3. Developing new synthetic routes to improve the yield and purity of this compound.
4. Investigating the potential use of this compound in treating other psychiatric disorders, such as post-traumatic stress disorder or social anxiety disorder.
5. Exploring the molecular mechanisms underlying the selectivity of this compound for the serotonin transporter, with the aim of developing more potent and selective SSRIs.

Synthesemethoden

The synthesis of N-(2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves a multistep process starting with the reaction of 2-methoxybenzyl chloride with 4-morpholineethanamine to yield N-(2-methoxybenzyl)-4-morpholineethanamine. This intermediate is then reacted with 3-chloropropan-1-amine to yield this compound as a dihydrochloride salt. The overall yield of this synthesis is approximately 45%.

Wissenschaftliche Forschungsanwendungen

N-(2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been extensively studied for its potential use in treating various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder. This compound has been shown to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, sleep, appetite, and other physiological functions.

Eigenschaften

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.2ClH/c1-18-15-6-3-2-5-14(15)13-16-7-4-8-17-9-11-19-12-10-17;;/h2-3,5-6,16H,4,7-13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGFWVKJAYPLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.